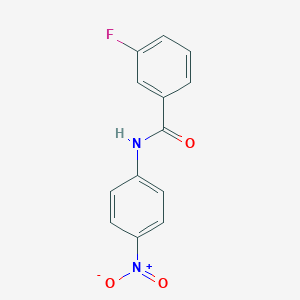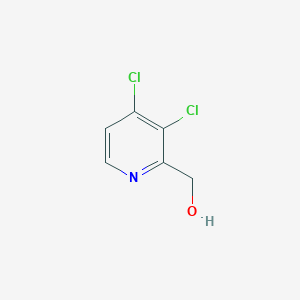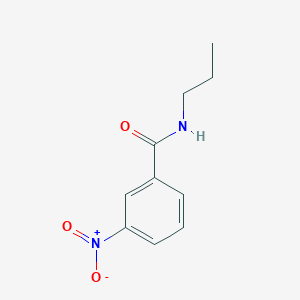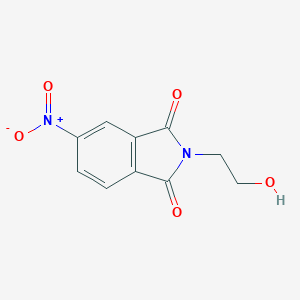
N-(2-Hydroxyethyl)-4-nitrophthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-4-nitrophthalimide, also known as HENPI, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. This compound is widely used in the synthesis of various organic compounds and has been studied for its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-4-nitrophthalimide has been extensively studied for its potential pharmacological properties, including its ability to inhibit certain enzymes and receptors. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-4-nitrophthalimide is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemische Und Physiologische Effekte
N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the immune response. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Hydroxyethyl)-4-nitrophthalimide in lab experiments is its versatility. It can be used in a range of applications, from drug development to catalysis. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of using N-(2-Hydroxyethyl)-4-nitrophthalimide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-Hydroxyethyl)-4-nitrophthalimide. One area of interest is its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Hydroxyethyl)-4-nitrophthalimide and its potential as a fluorescent probe and catalyst. Finally, more studies are needed to determine the safety and toxicity of N-(2-Hydroxyethyl)-4-nitrophthalimide in vivo, which may inform its potential use in clinical applications.
Conclusion:
In conclusion, N-(2-Hydroxyethyl)-4-nitrophthalimide is a versatile chemical compound that has a range of scientific research applications. Its potential pharmacological properties, as well as its use as a fluorescent probe and catalyst, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
N-(2-Hydroxyethyl)-4-nitrophthalimide can be synthesized through a multi-step process that involves the reaction of phthalic anhydride with ethylene glycol, followed by nitration with nitric acid. The resulting product is then purified using column chromatography, yielding N-(2-Hydroxyethyl)-4-nitrophthalimide as a yellow crystalline solid. This synthesis method has been optimized to produce high yields of pure N-(2-Hydroxyethyl)-4-nitrophthalimide, making it a reliable source for research purposes.
Eigenschaften
CAS-Nummer |
55080-96-1 |
|---|---|
Produktname |
N-(2-Hydroxyethyl)-4-nitrophthalimide |
Molekularformel |
C10H8N2O5 |
Molekulargewicht |
236.18 g/mol |
IUPAC-Name |
2-(2-hydroxyethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H8N2O5/c13-4-3-11-9(14)7-2-1-6(12(16)17)5-8(7)10(11)15/h1-2,5,13H,3-4H2 |
InChI-Schlüssel |
WQVLISNHYKCNPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



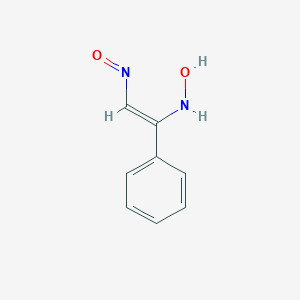
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
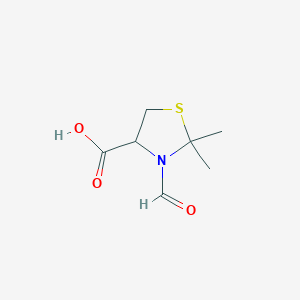
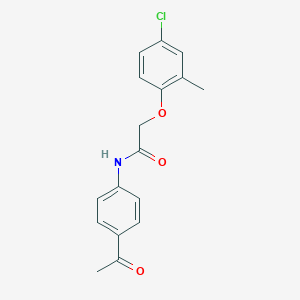
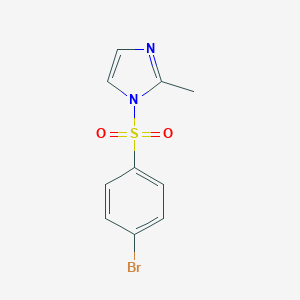
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
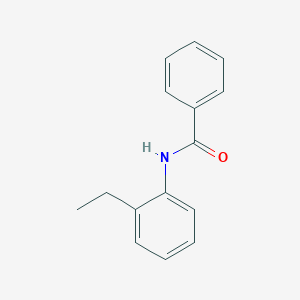
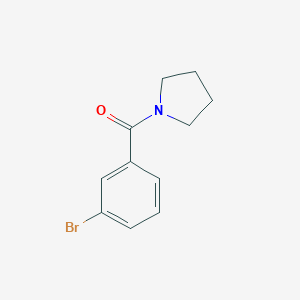
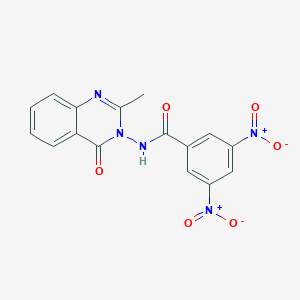
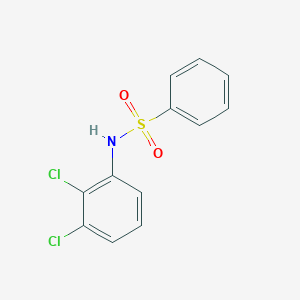
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
